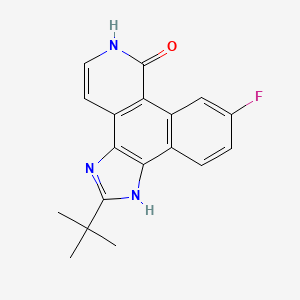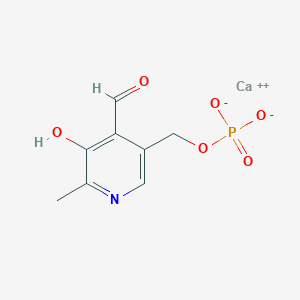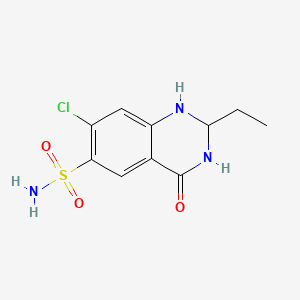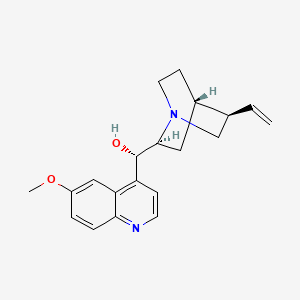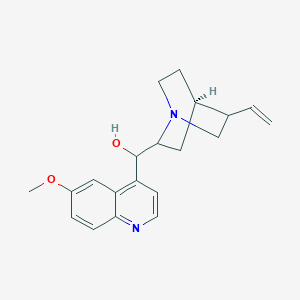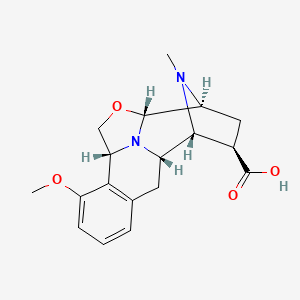![molecular formula C27H30N4O7S B1680022 2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid
Overview
Description
RP73870 is a synthetic organic compound known for its role as a cholecystokinin receptor antagonist. It is primarily used in scientific research to study the physiological and pharmacological roles of cholecystokinin receptors, particularly in the gastrointestinal tract . The compound’s IUPAC name is 2-[3-[[2-[(3-methoxyphenyl)-[2-(methyl-phenylamino)-2-oxoethyl]amino]-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid .
Preparation Methods
The synthesis of RP73870 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the ureidoacetamide core: This involves the reaction of 3-methoxyphenyl isocyanate with an appropriate amine to form the ureidoacetamide intermediate.
Coupling reactions: The intermediate is then coupled with other reactants to form the final compound. This step often involves the use of coupling reagents like carbodiimides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain RP73870 in its pure form.
Chemical Reactions Analysis
RP73870 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: RP73870 can undergo substitution reactions, where specific groups within the molecule are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RP73870 has several scientific research applications, including:
Gastrointestinal studies: It is used to study the role of cholecystokinin receptors in regulating gastric acid secretion and gastrointestinal motility.
Pharmacological research: The compound is used to investigate the effects of cholecystokinin receptor antagonists on various physiological processes.
Mechanism of Action
RP73870 exerts its effects by antagonizing cholecystokinin receptors, specifically the cholecystokinin-2 receptor. By binding to these receptors, the compound inhibits the action of cholecystokinin, a peptide hormone that stimulates gastric acid secretion and gastrointestinal motility . This antagonistic action helps reduce gastric acid production and can accelerate gastric emptying, making it useful in treating gastrointestinal disorders .
Comparison with Similar Compounds
RP73870 is compared with other cholecystokinin receptor antagonists, such as:
- L-365260
- YM-022
- S-0509
- Spiroglumide
- Itriglumide (CR-2945)
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties. RP73870 is unique due to its specific ureidoacetamide structure, which contributes to its high affinity and selectivity for cholecystokinin-2 receptors .
Properties
Molecular Formula |
C27H30N4O7S |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid |
InChI |
InChI=1S/C27H30N4O7S/c1-30(22-10-4-3-5-11-22)26(33)19-31(23-12-7-13-24(17-23)38-2)25(32)18-28-27(34)29-21-9-6-8-20(16-21)14-15-39(35,36)37/h3-13,16-17H,14-15,18-19H2,1-2H3,(H2,28,29,34)(H,35,36,37) |
InChI Key |
NGZMTMPEGDUWJQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC(=CC=C2)OC)C(=O)CNC(=O)NC3=CC=CC(=C3)CCS(=O)(=O)O |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC(=CC=C2)OC)C(=O)CNC(=O)NC3=CC=CC(=C3)CCS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RP73870; RP 73870; RP-73870. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


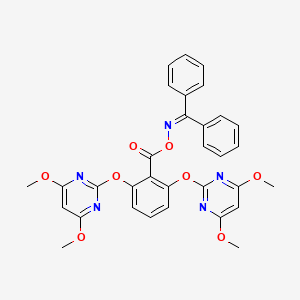
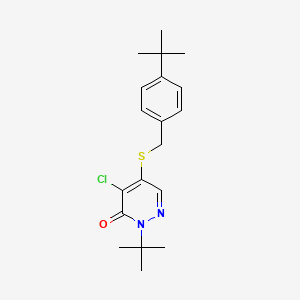
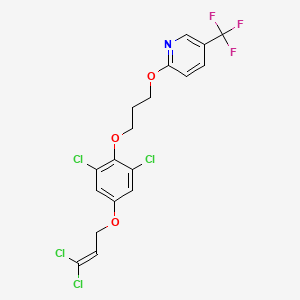
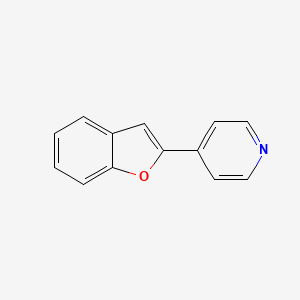
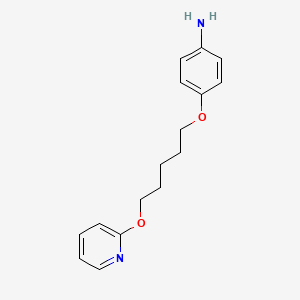
![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
